

Spectroscopic Profile of 4-Fluorophenethyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluorophenethyl isocyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for **4-Fluorophenethyl isocyanate** (FPEI), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. General experimental protocols for obtaining such data are also detailed.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Fluorophenethyl isocyanate**. This data has been generated using computational models and should be used as a reference for the identification of the compound. Experimental verification is recommended for confirmation.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.18	dd	2H	Ar-H
7.02	t	2H	Ar-H
3.65	t	2H	-CH ₂ -NCO
2.95	t	2H	Ar-CH ₂ -

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
162.5 (d, J = 245 Hz)	C-F
133.5 (d, J = 3.3 Hz)	Ar-C
130.5 (d, J = 8.0 Hz)	Ar-CH
122.0	-N=C=O
115.8 (d, J = 21.5 Hz)	Ar-CH
44.5	-CH ₂ -NCO
35.0	Ar-CH ₂ -

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2275 - 2250	Strong, Sharp	-N=C=O asymmetric stretch
1605	Medium	C=C aromatic stretch
1510	Strong	C=C aromatic stretch
1225	Strong	C-F stretch
825	Strong	C-H out-of-plane bend

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance (%)	Assignment
165	40	[M] ⁺ (Molecular Ion)
109	100	[M - C ₂ H ₂ NO] ⁺ (Fluorobenzyl cation)
96	30	[M - C ₂ H ₄ NCO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Fluorophenethyl isocyanate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a standard single-pulse experiment with a 30-degree pulse width.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
 - Co-add 16 scans to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a relaxation delay of 5 seconds.
 - Co-add 1024 scans for sufficient signal intensity.
- Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for ^{13}C (residual CHCl_3).

Infrared (IR) Spectroscopy

- Sample Preparation: As **4-Fluorophenethyl isocyanate** is expected to be a liquid at room temperature, a thin film can be prepared by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing: Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

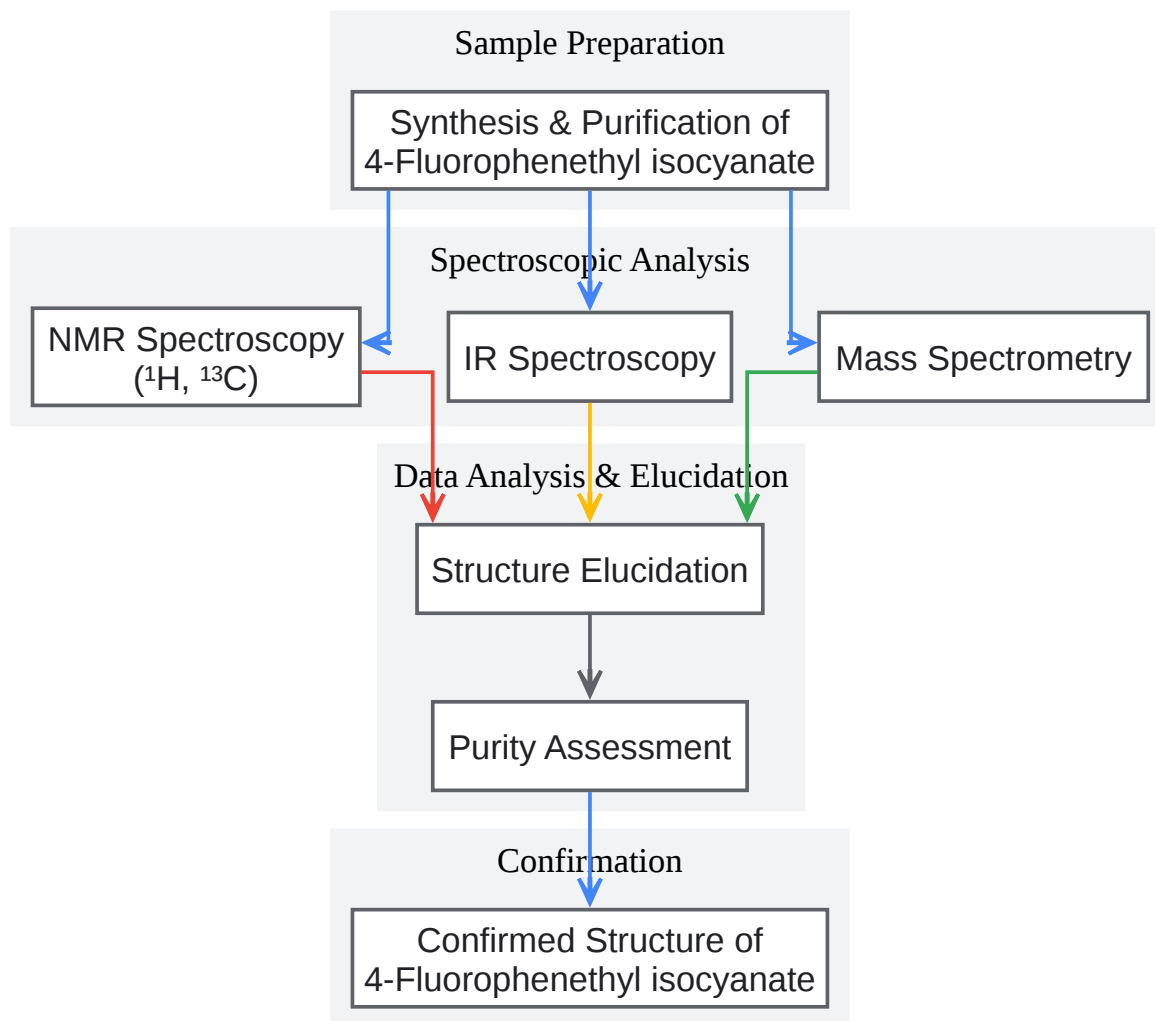
- Sample Introduction: Introduce a dilute solution of **4-Fluorophenethyl isocyanate** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct

infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
- Data Acquisition:
 - Use a standard EI energy of 70 eV.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.
 - Set the ion source temperature to 200 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a small molecule like **4-Fluorophenethyl isocyanate**.



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Caption: A logical workflow for the spectroscopic analysis of **4-Fluorophenethyl isocyanate**.

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